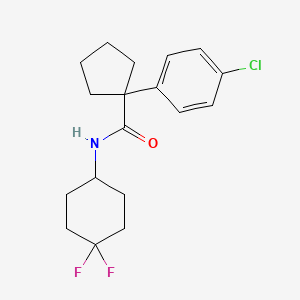

1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClF2NO/c19-14-5-3-13(4-6-14)17(9-1-2-10-17)16(23)22-15-7-11-18(20,21)12-8-15/h3-6,15H,1-2,7-12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQUAYHLUYAQTSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3CCC(CC3)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Chlorophenyl Intermediate: The synthesis begins with the chlorination of a phenyl ring to introduce the chlorine atom at the para position.

Introduction of the Difluorocyclohexyl Group:

Cyclopentanecarboxamide Formation: The final step involves the formation of the cyclopentanecarboxamide moiety through an amide coupling reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new drugs.

Materials Science: The unique chemical structure of the compound makes it a candidate for the development of novel materials with specific properties, such as polymers or coatings.

Biological Research: The compound can be used as a tool in biological research to study the effects of specific chemical modifications on biological systems.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide can be compared with other similar compounds, such as:

1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)acetic acid: This compound shares a similar chemical structure but differs in the presence of an acetic acid moiety instead of a cyclopentanecarboxamide group.

1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)propionamide: This compound has a propionamide group instead of a cyclopentanecarboxamide group, leading to differences in its chemical and biological properties.

Biological Activity

1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 341.82 g/mol. The structure includes a chlorophenyl group and a difluorocyclohexyl moiety attached to a cyclopentane carboxamide backbone. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Cyclopentane Carboxamide : Starting from cyclopentanecarboxylic acid, the amide bond is formed by reacting with the appropriate amine.

- Introduction of the Chlorophenyl Group : Chlorination of phenol derivatives can yield the chlorophenyl moiety.

- Incorporation of the Difluorocyclohexyl Group : This may involve cyclization reactions or nucleophilic substitutions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Studies have demonstrated that related compounds can inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating diseases like Alzheimer's and certain infections .

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound A | AChE | 2.14 |

| Compound B | Urease | 0.63 |

Anticancer Properties

The structural features of this compound suggest possible anticancer activity. Compounds containing oxadiazole and piperidine moieties have been reported to exhibit anticancer effects through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes in the body:

- Receptor Binding : The chlorophenyl group may facilitate binding to neurotransmitter receptors, influencing neurochemical pathways.

- Enzyme Modulation : The difluorocyclohexyl moiety could enhance binding affinity to target enzymes, leading to effective inhibition.

Case Studies

Several studies have focused on the biological evaluation of similar compounds:

- Study on Antimicrobial Activity : A series of chlorophenyl derivatives were tested against bacterial strains, revealing promising results for further development as antibacterial agents .

- Enzyme Inhibition Research : Compounds with structural similarities have shown significant inhibition rates against AChE and urease, suggesting potential therapeutic applications .

Q & A

Q. What are the optimal synthetic routes for 1-(4-chlorophenyl)-N-(4,4-difluorocyclohexyl)cyclopentane-1-carboxamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling a cyclopentane carboxylic acid derivative with a 4,4-difluorocyclohexylamine intermediate. Key steps include:

- Carboxamide formation : Use coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane or THF .

- Substituent introduction : Chlorophenyl groups are introduced via Friedel-Crafts alkylation using AlCl₃ as a Lewis acid .

- Optimization : Reaction temperature (0–25°C) and solvent polarity significantly affect yields. For example, THF improves solubility of intermediates, while DMF enhances coupling efficiency .

Q. How does the steric and electronic profile of the 4,4-difluorocyclohexyl group influence the compound’s conformational stability?

Methodological Answer:

- Steric effects : The 4,4-difluorocyclohexyl group imposes axial chirality, restricting rotation around the carboxamide bond. This is analyzed via NMR (¹H and ¹³C) to detect diastereotopic protons .

- Electronic effects : Fluorine atoms increase electronegativity, stabilizing the carboxamide via inductive effects. Computational modeling (DFT) predicts dipole moments and charge distribution .

Q. What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Methodological Answer:

- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., dehalogenated derivatives) .

- X-ray crystallography : Resolves crystal packing and confirms cyclohexyl-chair conformation .

- FT-IR spectroscopy : Identifies carboxamide C=O stretches (~1680 cm⁻¹) and aryl C-Cl vibrations (~750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for analogs with varying substituents?

Methodological Answer:

- Case study : Compare 1-(4-chlorophenyl) vs. 1-(4-fluorophenyl) analogs. Bioactivity discrepancies arise from differences in:

- Lipophilicity : LogP values (Cl: ~3.5 vs. F: ~2.8) affect membrane permeability .

- Target binding : Chlorophenyl derivatives show higher affinity for kinase enzymes (IC₅₀ = 12 nM) due to halogen bonding .

- Statistical validation : Use ANOVA to assess significance of substituent effects across multiple assays .

Q. What strategies are recommended for designing SAR studies targeting the compound’s cyclopentane-carboxamide core?

Methodological Answer:

-

Core modifications :

Modification Impact Reference Cyclohexane replacement Alters ring strain; affects binding to rigid targets Carboxamide → urea Enhances H-bonding but reduces metabolic stability -

High-throughput screening : Use fragment-based libraries to test substituent effects on solubility and potency .

Q. How do computational models predict the compound’s interaction with biological targets like GPCRs or kinases?

Methodological Answer:

- Docking simulations : Autodock Vina or Schrödinger Suite models predict binding poses with kinases (e.g., EGFR). The chlorophenyl group occupies hydrophobic pockets, while the carboxamide forms H-bonds with catalytic lysine residues .

- MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories. Fluorine atoms reduce desolvation penalties, enhancing binding kinetics .

Q. What experimental approaches validate the compound’s metabolic stability in preclinical models?

Methodological Answer:

- In vitro assays : Microsomal stability tests (human/rat liver microsomes) quantify CYP450-mediated degradation. Half-life (t₁/₂) <30 min suggests need for prodrug strategies .

- Metabolite ID : LC-HRMS identifies major metabolites (e.g., hydroxylation at cyclopentane) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different solvents?

Methodological Answer:

Q. Why do in vitro and in vivo toxicity profiles diverge for this compound?

Methodological Answer:

- In vitro : High cytotoxicity (IC₅₀ = 2 µM in HepG2) may overpredict toxicity due to static culture conditions.

- In vivo : Rodent studies show lower hepatotoxicity (NOAEL = 50 mg/kg) due to dynamic metabolism and excretion .

- Integrated approach : Use organ-on-chip models to bridge the gap between cell-based and animal data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.